Cas no 171919-37-2 (1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid)
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-
- 1-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID
- 1-Methyl-7-azaindole-3-carboxylic acid
- 1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid
- 1-Methyl-7-azaindole-3-ca...
- AK170663
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylicacid,1-methyl-
- FCH925026
- PB21370
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid,1-methyl-
- MFCD15529044
- EN300-1846228
- DTXSID701221232
- WGA91937
- SY086547
- AKOS006337064
- CS-0004020
- SCHEMBL2012994
- 1-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLICACID
- 171919-37-2
- DB-354475
- 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
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- MDL: MFCD15529044
- Inchi: 1S/C9H8N2O2/c1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h2-5H,1H3,(H,12,13)
- InChI Key: KHIJNUGJNMUEFX-UHFFFAOYSA-N
- SMILES: OC(C1=CN(C)C2C1=CC=CN=2)=O
Computed Properties
- Exact Mass: 176.058577502g/mol
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- XLogP3: 0.8
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M174948-1g |
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid |
171919-37-2 | 97% | 1g |
¥334.90 | 2023-09-01 | |
| Chemenu | CM107329-1g |
1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
171919-37-2 | 95%+ | 1g |
$112 | 2021-08-06 | |
| Chemenu | CM107329-5g |
1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
171919-37-2 | 95%+ | 5g |
$440 | 2021-08-06 | |
| Alichem | A029188374-5g |
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
171919-37-2 | 95% | 5g |
$375.00 | 2022-04-02 | |
| Alichem | A029188374-10g |
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
171919-37-2 | 95% | 10g |
$659.20 | 2022-04-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04135-1g |
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
171919-37-2 | 95% | 1g |
¥112.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04135-250mg |
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
171919-37-2 | 95% | 250mg |
¥39.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04135-5g |
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
171919-37-2 | 95% | 5g |
¥561.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM639-200mg |
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid |
171919-37-2 | 95+% | 200mg |
154.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM639-1g |
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid |
171919-37-2 | 95+% | 1g |
501.0CNY | 2021-08-04 |
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid Suppliers
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
Introduction to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (CAS No. 171919-37-2)
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, identified by the chemical compound code CAS No. 171919-37-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrole-pyridine class of molecules, which are well-known for their diverse biological activities and potential therapeutic applications. The structural framework of this compound combines a pyrrole ring with a pyridine moiety, linked by a methylene group, and features a carboxylic acid functional group at the 3-position. Such structural features make it a valuable scaffold for designing novel bioactive molecules.
The synthesis and characterization of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid have been extensively studied due to its promising pharmacological properties. The compound's unique structural configuration allows for interactions with various biological targets, making it a versatile intermediate in drug discovery programs. Recent advancements in computational chemistry and molecular modeling have further highlighted its potential as a lead compound for developing treatments against several diseases, including neurological disorders and cancer.
In the realm of medicinal chemistry, the incorporation of nitrogen-containing heterocycles into drug candidates has been a cornerstone strategy for enhancing binding affinity and selectivity. The pyrrolopyridine scaffold found in 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is particularly interesting because it can mimic the binding pockets of key enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain kinases and transcription factors, which are critical in regulating cellular processes.
One of the most compelling aspects of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is its role as a building block for more complex pharmacophores. Researchers have leveraged its core structure to develop analogs with improved pharmacokinetic profiles and reduced toxicity. The carboxylic acid group at the 3-position provides a site for further functionalization, enabling the attachment of various substituents that can modulate biological activity. This flexibility has led to several patents and ongoing clinical trials exploring its therapeutic potential.
Recent publications have highlighted the use of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous physiological processes and are often implicated in diseases such as Alzheimer's and cancer. By designing molecules that disrupt these interactions, researchers aim to develop novel therapeutic strategies. The pyrrolopyridine core has shown promise in this context due to its ability to fit into hydrophobic pockets within protein targets.
The synthetic routes to 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid have also been optimized to improve yield and scalability. Modern synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis, have enabled the production of enantiomerically pure forms of this compound. Such advancements are crucial for pharmaceutical applications where stereochemistry plays a significant role in determining biological activity.
From a computational perspective, virtual screening techniques have been employed to identify potential derivatives of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid with enhanced binding affinity. Machine learning models have been trained on large datasets of bioactive compounds to predict new scaffolds that may interact more effectively with biological targets. These computational approaches have accelerated the drug discovery process and led to the identification of novel candidates for further experimental validation.
The biological evaluation of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid has revealed several interesting properties beyond its inhibitory activity. Preclinical studies have shown that certain derivatives exhibit neuroprotective effects, making them attractive candidates for treating neurodegenerative diseases. Additionally, their ability to modulate immune responses has sparked interest in their potential use as immunomodulators or antiviral agents.
In conclusion, 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (CAS No. 171919-37-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Its role as a scaffold for drug development continues to be explored in both academic and industrial settings. As research progresses, it is likely that new derivatives will emerge with even greater therapeutic potential, further solidifying its importance in medicinal chemistry.
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